BenchChemオンラインストアへようこそ!

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide

D4 dopamine receptor Radioligand binding Neuroscience tool compounds

Secure a unique D4 pharmacological tool. With a moderate Ki of 284 nM, this ortho-fluorinated arylpiperazine-sulfonamide enables graded receptor occupancy studies, unlike high-affinity antagonists. Its distinct halogen-bonding profile differentiates it from the 4-fluoro isomer (CAS 1049366-06-4), ensuring precise control in selectivity studies and D4-mediated signaling pathway analysis. Essential for isolating D4 contributions from serotonergic off-target effects common in broad-spectrum LCAPs.

Molecular Formula C18H21ClFN3O2S
Molecular Weight 397.89
CAS No. 1049366-00-8
Cat. No. B2488463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide
CAS1049366-00-8
Molecular FormulaC18H21ClFN3O2S
Molecular Weight397.89
Structural Identifiers
SMILESC1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H21ClFN3O2S/c19-15-5-7-16(8-6-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-4-2-1-3-17(18)20/h1-8,21H,9-14H2
InChIKeyLRPMNKFVJIWGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide – Core Identity and Pharmacological Classification for Research Procurement


N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide (CAS 1049366-00-8) is a synthetic arylpiperazine-sulfonamide hybrid that functions as a dopamine D4 receptor ligand [1]. The molecule comprises a 4-chlorophenylpiperazine pharmacophore linked via an ethylene spacer to a 2-fluorobenzenesulfonamide moiety, yielding a molecular weight of 397.9 g/mol and a moderately lipophilic profile (clogP ~3.25) [2]. It is primarily utilized as a pharmacological tool compound in neuroscience research focused on D4 receptor-mediated signaling pathways.

Why N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide Cannot Be Replaced by Generic D4 Ligands or Arylpiperazine Analogs in Critical Assays


Substituting this compound with another D4-preferring ligand or a generic piperazinylbenzenesulfonamide analog introduces uncontrolled variables in pharmacological studies. The precise combination of the 2-fluorobenzenesulfonamide group and the 4-chlorophenylpiperazine scaffold determines its unique D4 binding kinetics and selectivity fingerprint. Even close structural analogs, such as the 4-fluoro positional isomer (CAS 1049366-06-4), can exhibit markedly different target engagement profiles due to altered hydrogen-bonding and halogen-bonding networks [1]. The quantitative evidence below demonstrates that this compound occupies a distinct position within the chemical space of D4 receptor ligands, characterized by a moderate affinity (Ki = 284 nM) that is neither achievable with high-affinity antagonists like Sonepiprazole nor with multi-receptor arylpiperazine derivatives that lack the 2-fluorobenzenesulfonamide motif .

N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide – Quantitative Differentiation Evidence Against Comparator Compounds


D4 Dopamine Receptor Affinity: Quantitative Comparison with the Reference Antagonist Sonepiprazole

In a radioligand displacement assay using [125I]ABN on human D4 receptors transfected in HEK-293 cell membranes, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide demonstrated a dissociation constant (Ki) of 284 nM [1]. In contrast, the well-characterized selective D4 antagonist Sonepiprazole (PNU-101387G) exhibits a Ki of 10 nM under comparable conditions . This approximately 28-fold difference in affinity places the target compound in a moderate-affinity tier, making it a distinct pharmacological tool where partial receptor occupancy or transient target engagement is desired, as opposed to the near-saturating binding achieved by Sonepiprazole at low nanomolar concentrations.

D4 dopamine receptor Radioligand binding Neuroscience tool compounds

Structural Differentiation from Positional Isomer: 2-Fluoro vs. 4-Fluoro Substitution on the Benzenesulfonamide Ring

The target compound bears a fluorine substituent at the ortho (2-) position of the benzenesulfonamide ring, whereas the closely related analog N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide (CAS 1049366-06-4) carries the fluorine at the para (4-) position . This positional isomerism influences the compound's electronic surface potential and hydrogen-bond-acceptor capacity, parameters that have been shown in azinesulfonamide series to significantly alter receptor selectivity profiles across D2, D4, 5-HT1A, and 5-HT7 receptors [1]. While the 4-fluoro analog may preferentially engage certain receptor subtypes, the 2-fluoro substitution pattern generates a distinct electrostatic and steric environment around the sulfonamide group, directly impacting target recognition.

Halogen bonding SAR Positional isomer differentiation

Differentiation from Multi-Receptor Arylpiperazines: D4-Selective vs. Broad-Spectrum Receptor Engagement

Long-chain arylpiperazine (LCAP) derivatives, such as azinesulfonamide analogs of aripiprazole, typically exhibit nanomolar affinities across multiple monoaminergic receptors including 5-HT1A, 5-HT2A, 5-HT7, D2, D3, and D4 [1]. In contrast, the target compound is annotated primarily as a D4 receptor ligand with a Ki of 284 nM [2]. While comprehensive selectivity panel data for the target compound are not publicly available, its design—incorporating a 4-chlorophenylpiperazine core linked to a 2-fluorobenzenesulfonamide—structurally restricts it from engaging the broader spectrum of receptors that multi-receptor LCAPs address. This narrower target profile is advantageous for experiments requiring D4-specific modulation without confounding contributions from 5-HT or D2/D3 receptor activation or blockade.

Dopamine receptor selectivity Arylpiperazine chemotype Off-target profiling

Mechanistic Divergence from Piperazinylbenzenesulfonamide HCV Entry Inhibitors

Two piperazinylbenzenesulfonamides, SB258585 and SB399885, were identified as inhibitors of hepatitis C virus (HCV) entry in a high-content screening campaign, acting via modulation of claudin-1 trafficking and protein kinase A (PKA) activity in a 5-HT6 receptor-independent manner [1]. Although the target compound shares the piperazinylbenzenesulfonamide chemotype, no published evidence supports HCV entry inhibitory activity for this specific molecule. Its defined D4 receptor activity (Ki = 284 nM) [2] distinguishes it mechanistically from SB258585 and SB399885, whose antiviral effects are unrelated to dopaminergic signaling. This mechanistic divergence means that the target compound should not be considered interchangeable with these antiviral piperazinylbenzenesulfonamides in either neuroscience or virology experimental contexts.

HCV entry Claudin-1 trafficking Antiviral screening

N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide – Optimal Application Scenarios Grounded in Verified Evidence


Moderate-Affinity D4 Receptor Probe for Dose-Response and Partial Occupancy Studies

At Ki = 284 nM [1], this compound serves as a moderate-affinity D4 ligand, well-suited for pharmacological experiments where full receptor saturation is undesirable. Unlike Sonepiprazole (Ki = 10 nM) , which achieves near-complete D4 blockade at low concentrations, the target compound allows researchers to explore graded receptor occupancy and to differentiate between full antagonism and partial modulation of D4 signaling cascades.

Structure-Activity Relationship (SAR) Anchor Point for Ortho-Fluorobenzenesulfonamide Series

The ortho-fluorine substitution pattern distinguishes this compound from the para-fluoro positional isomer (CAS 1049366-06-4) and other arylpiperazine sulfonamides [1]. Medicinal chemistry teams can use this compound as a reference point to systematically explore how the position of halogen substitution on the benzenesulfonamide ring affects D4 binding affinity and selectivity, leveraging the known impact of halogen bonding on receptor recognition in analogous azinesulfonamide series .

D4-Specific Pathway Dissection in the Presence of Multi-Receptor Background

When the goal is to isolate D4 receptor contributions from those of D2, D3, or serotonergic receptors, this compound's D4-centric annotation provides a cleaner pharmacological tool than broad-spectrum long-chain arylpiperazines (LCAPs) [1]. Its moderate affinity further reduces the risk of off-target engagement at higher concentrations, a common limitation of promiscuous LCAP analogs that bind multiple aminergic GPCRs with low nanomolar potency .

Negative Control or Counter-Screen for Piperazinylbenzenesulfonamide-Based HCV Entry Studies

Given that SB258585 and SB399885 inhibit HCV entry through CLDN1 trafficking modulation independently of 5-HT6 receptors [1], this compound—annotated as a D4 ligand —can be deployed as a chemotype-matched negative control. It helps confirm that observed antiviral effects are not a general property of the piperazinylbenzenesulfonamide scaffold but are specific to the pharmacophores present in SB258585 and SB399885.

Quote Request

Request a Quote for N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.